![molecular formula C9H10FN3S B12550651 Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- CAS No. 149634-41-3](/img/structure/B12550651.png)
Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- is a chemical compound with a complex structure that includes a hydrazone and a urea derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- typically involves the reaction of hydrazinecarbothioamide with 2-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can lead to changes in cellular pathways and biological activities .
Comparación Con Compuestos Similares
Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- can be compared with other similar compounds, such as:
Hydrazinecarbothioamide: Lacks the fluorophenyl group, making it less reactive in certain chemical reactions.
2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarbothioamide: Similar structure but with a different position of the fluorine atom, which can affect its reactivity and applications.
These comparisons highlight the unique properties of Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- and its potential advantages in various applications.
Propiedades
Número CAS |
149634-41-3 |
|---|---|
Fórmula molecular |
C9H10FN3S |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
[1-(2-fluorophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H10FN3S/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14) |
Clave InChI |
SYTQZZSJLXTVMO-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=S)N)C1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one)](/img/structure/B12550573.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate](/img/structure/B12550578.png)
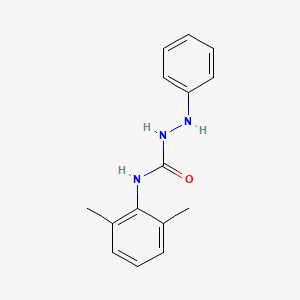
![1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B12550582.png)
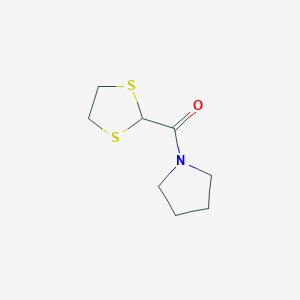
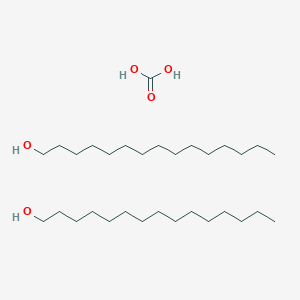
![1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene](/img/structure/B12550620.png)
![4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12550623.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)
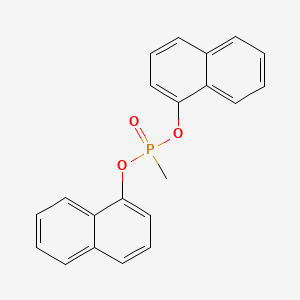

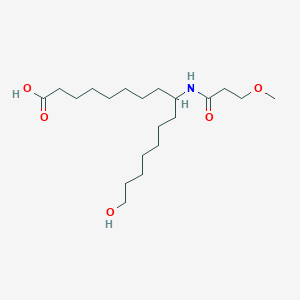
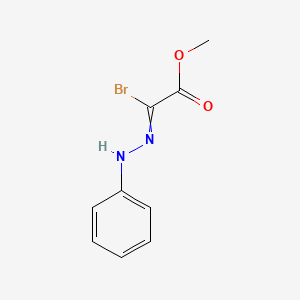
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
